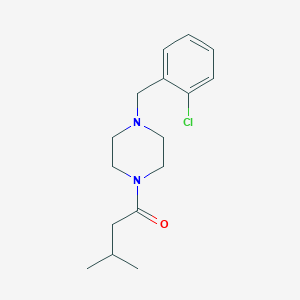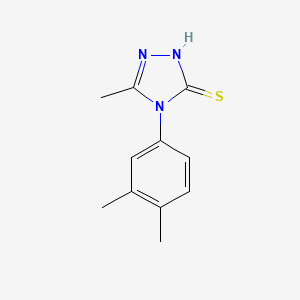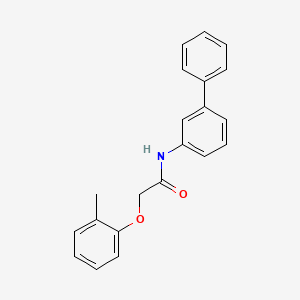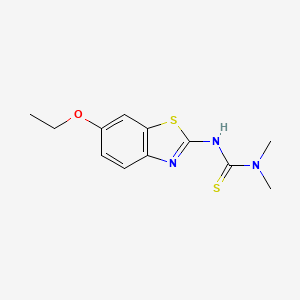![molecular formula C19H21ClN2O2 B5761978 4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5761978.png)
4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide, commonly known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. The compound belongs to the class of histone deacetylase (HDAC) inhibitors that have shown promising results in preclinical studies for the treatment of various types of cancer.
作用機序
CI-994 is a potent inhibitor of 4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide, which is an enzyme that regulates the acetylation status of histones and other proteins. 4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide inhibitors have been shown to induce the acetylation of histones, which leads to the relaxation of chromatin structure and the activation of tumor suppressor genes. CI-994 has been shown to induce hyperacetylation of histones and other proteins, which leads to the activation of the p21/WAF1 gene and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
CI-994 has been shown to induce hyperacetylation of histones and other proteins in cancer cells, which leads to the activation of the p21/WAF1 gene and the induction of cell cycle arrest and apoptosis. CI-994 has also been shown to enhance the cytotoxicity of other anticancer agents, such as cisplatin and doxorubicin. In addition, CI-994 has been shown to inhibit the growth of tumor xenografts in animal models.
実験室実験の利点と制限
CI-994 has several advantages for lab experiments. The compound is commercially available and has been extensively studied for its potential applications in cancer therapy. CI-994 has been shown to induce hyperacetylation of histones and other proteins in cancer cells, which leads to the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis. However, there are also some limitations for lab experiments with CI-994. The compound has been shown to have low solubility in water, which may limit its use in some assays. In addition, the compound has been shown to have some toxicity in animal models, which may limit its use in some studies.
将来の方向性
There are several future directions for the study of CI-994. First, further preclinical studies are needed to determine the optimal dosing and scheduling of CI-994 for the treatment of various types of cancer. Second, clinical trials are needed to determine the safety and efficacy of CI-994 in humans. Third, studies are needed to determine the potential applications of CI-994 in combination with other anticancer agents. Fourth, studies are needed to determine the potential applications of CI-994 in other diseases, such as neurodegenerative diseases and inflammatory diseases. Fifth, studies are needed to develop new 4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide inhibitors with improved solubility and selectivity for specific 4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide isoforms.
合成法
The synthesis of CI-994 involves the reaction of 4-chloroaniline with isobutyryl chloride to form N-isobutyl-4-chloroaniline, which is then reacted with benzoyl chloride to form 4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide. The synthesis of CI-994 has been reported in several publications, and the compound is commercially available for research purposes.
科学的研究の応用
CI-994 has been extensively studied for its potential applications in cancer therapy. The compound has shown promising results in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. CI-994 has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to enhance the cytotoxicity of other anticancer agents.
特性
IUPAC Name |
4-[[2-(4-chlorophenyl)acetyl]amino]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-13(2)12-21-19(24)15-5-9-17(10-6-15)22-18(23)11-14-3-7-16(20)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGVHOHZXJXZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)acetyl]amino}-N-(2-methylpropyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)

![4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)
![3-(benzyloxy)benzaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5761930.png)
![4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5761935.png)


![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate](/img/structure/B5761946.png)



![2-[2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5761985.png)